Methyl 2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, also known as MTTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. MTTP is a thioester derivative of proline and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives allow them to bind with high affinity to multiple receptors, which can be advantageous in developing new antiviral agents.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can interfere with various inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Anticancer Activity
Indole derivatives are also explored for their anticancer activities. They can act on different stages of cancer development, including tumor initiation, promotion, and progression . By targeting specific pathways, these compounds can contribute to the design of novel anticancer therapies.
Anti-HIV Activity
The fight against HIV has led to the exploration of indole derivatives as potential anti-HIV agents. Molecular docking studies of novel indole-based compounds have shown promise in inhibiting HIV-1 . This application is crucial for the development of new treatments for HIV/AIDS.
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them suitable candidates for combating various bacterial and fungal infections . Their ability to disrupt microbial cell processes can lead to the synthesis of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been synthesized and tested as antitubercular agents against the H37Rv strain of Mycobacterium tuberculosis . This application is significant given the global health challenge posed by tuberculosis.
Antidiabetic Activity
Research has also indicated the potential of indole derivatives in managing diabetes. These compounds can modulate biological pathways involved in glucose metabolism, offering a pathway for antidiabetic drug development .
Antimalarial Activity
Indole derivatives have shown activity against the parasites responsible for malaria. Their ability to inhibit parasite growth provides a foundation for creating new antimalarial drugs .
properties
IUPAC Name |
methyl 2-[1-[3-(2,3,4-trimethoxyphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6S/c1-23-15-7-5-13(18(25-3)19(15)26-4)6-8-16(21)20-10-9-14(11-20)27-12-17(22)24-2/h5,7,14H,6,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFKXHHNGKJENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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